3-Tolyl trifluoromethanesulfonate
Overview
Description
It is a chemical compound that functions as a strong electrophilic trifluoromethylating agent in organic synthesis . This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions.
Preparation Methods
3-Tolyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with trifluoromethanesulfonic acid in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Tolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It is an excellent leaving group in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines, alcohols, and thiols.
Suzuki Coupling: It participates in Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Heck Reaction: It is also used in Heck reactions, where it reacts with alkenes to form substituted alkenes.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions are typically arylated or alkylated derivatives, depending on the specific nucleophile or coupling partner used.
Scientific Research Applications
3-Tolyl trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used in the asymmetric α-arylation of ketones and the arylation of pyridine N-oxide. These reactions are valuable in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Tolyl trifluoromethanesulfonate exerts its effects involves its role as an electrophilic trifluoromethylating agent. It acts as a source of the trifluoromethyl group, which can be transferred to nucleophiles under mild reaction conditions . The trifluoromethyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
3-Tolyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Phenyl trifluoromethanesulfonate: Similar in structure but with a phenyl group instead of a tolyl group.
Methyl triflate: A simpler triflate with a methyl group.
Nonaflate: Another triflate with a longer perfluoroalkyl chain.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
(3-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-3-2-4-7(5-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWRNLLUVAYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341277 | |
Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32578-31-7 | |
Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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